molecular formula C7H5N3S2 B1335027 as-Triazine-3-thiol, 5-(2-thienyl)- CAS No. 98273-53-1

as-Triazine-3-thiol, 5-(2-thienyl)-

Cat. No.: B1335027
CAS No.: 98273-53-1
M. Wt: 195.3 g/mol
InChI Key: GMEFBTFURKGPRD-UHFFFAOYSA-N
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Description

as-Triazine-3-thiol, 5-(2-thienyl)- is a heterocyclic compound with the molecular formula C7H5N3S2 and a molecular weight of 195.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of as-Triazine-3-thiol, 5-(2-thienyl)- typically involves the heterocyclization of various substrates. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production methods for as-Triazine-3-thiol, 5-(2-thienyl)- are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: as-Triazine-3-thiol, 5-(2-thienyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

as-Triazine-3-thiol, 5-(2-thienyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.

    Industry: as-Triazine-3-thiol, 5-(2-thienyl)- is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

    1,2,4-Triazine-3-thiol derivatives: These compounds share a similar triazine core structure and exhibit comparable chemical properties.

    Thiophene derivatives: Compounds containing the thiophene ring system, such as 2-substituted thiophenes, have similar applications in organic electronics and medicinal chemistry.

Uniqueness: as-Triazine-3-thiol, 5-(2-thienyl)- is unique due to its combination of the triazine and thiophene moieties, which confer distinct electronic and chemical properties. This combination allows for versatile applications in various fields, including organic electronics and drug development.

Properties

IUPAC Name

5-thiophen-2-yl-2H-1,2,4-triazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S2/c11-7-9-5(4-8-10-7)6-2-1-3-12-6/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEFBTFURKGPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=S)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80243539
Record name as-Triazine-3-thiol, 5-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98273-53-1
Record name as-Triazine-3-thiol, 5-(2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098273531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name as-Triazine-3-thiol, 5-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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